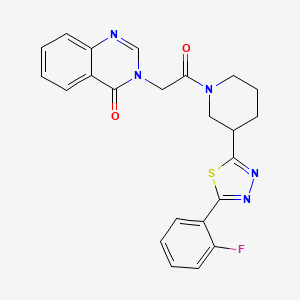

3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

描述

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolin-4(3H)-one derivative with a structurally complex substituent at the 3-position. Its core quinazolinone scaffold is fused with a 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group, linked via a piperidine moiety and a 2-oxoethyl spacer. The presence of the thiadiazole ring and fluorophenyl group may enhance lipophilicity and target binding, while the piperidine spacer could modulate solubility and pharmacokinetics.

属性

IUPAC Name |

3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O2S/c24-18-9-3-1-7-16(18)22-27-26-21(32-22)15-6-5-11-28(12-15)20(30)13-29-14-25-19-10-4-2-8-17(19)23(29)31/h1-4,7-10,14-15H,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQULKETYXYTDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a derivative of the quinazolinone and thiadiazole scaffolds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.45 g/mol. The structure includes a piperidine ring and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀FN₅OS |

| Molecular Weight | 373.45 g/mol |

| CAS Number | Not available |

Anticancer Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole and quinazolinone frameworks exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

The proposed mechanisms through which these compounds exert their anticancer effects include:

- Inhibition of Cell Proliferation : Compounds similar to our target compound have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Certain derivatives have been shown to cause G1 phase arrest in the cell cycle, leading to reduced cell division.

- Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit anti-inflammatory properties, which can indirectly support their anticancer activity by reducing tumor-associated inflammation .

Case Studies

-

Study on Thiadiazole Derivatives :

A study investigating various thiadiazole derivatives found that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines. The presence of the fluorine atom was noted to increase lipophilicity and cellular uptake . -

Quinazolinone Derivatives :

Research focusing on quinazolinone derivatives demonstrated that modifications at the 2-position significantly influenced biological activity. Compounds similar to our target showed potent activity against MCF-7 cells with IC50 values ranging from 0.74 to 10 μg/mL depending on structural variations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances anticancer activity.

- Linker Variations : Modifying the linker between the quinazolinone and thiadiazole moieties can significantly affect potency and selectivity towards different cancer types .

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in its combination of a quinazolinone core, fluorophenyl-thiadiazole, and piperidine linker. Below is a comparative analysis with similar derivatives from the literature:

Table 1: Structural Comparison

Key Observations :

- Piperidine vs. Piperazine Linkers : The target compound uses a piperidine linker, whereas the analog in employs a piperazine group. Piperidine’s reduced polarity may enhance membrane permeability compared to piperazine.

- Thiadiazole Substituents: The target’s 5-(2-fluorophenyl)-thiadiazole contrasts with the non-fluorinated phenyl-thiadiazole in and simpler thiadiazole in . Fluorination likely improves metabolic stability and target affinity .

- Core Modifications: Unlike the dihydroquinazolinone in , the target retains the aromatic quinazolinone core, which is critical for planar binding to biological targets like kinases .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。